Diethyl 2-Fluorobenzylphosphonate

Beschreibung

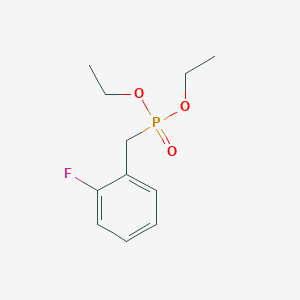

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(diethoxyphosphorylmethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIMXNFVVHBLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC=C1F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Diethyl 2 Fluorobenzylphosphonate

Reaction Pathways in Benzylphosphonate Derivatization

The derivatization of benzylphosphonates, including the 2-fluoro substituted variant, can be achieved through several strategic pathways that target specific sites within the molecule.

The carbon atom situated between the phenyl ring and the phosphorus atom, known as the benzylic position, is a key site of reactivity. chemistrysteps.com This enhanced reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize reaction intermediates, whether they are carbocations or radicals, through resonance. chemistrysteps.commasterorganicchemistry.com Consequently, benzylic substrates like benzyl (B1604629) halides readily participate in nucleophilic substitution reactions following either SN1 or SN2 mechanisms. chemistrysteps.comkhanacademy.org

The specific pathway is influenced by factors such as the structure of the substrate and the reaction conditions. khanacademy.orgyoutube.com For primary benzylic systems, the SN2 mechanism, which involves a concerted, single-step attack by a nucleophile, is generally favored. khanacademy.org In contrast, the SN1 mechanism, which proceeds through a stable benzylic carbocation intermediate, becomes more prevalent for tertiary substrates. youtube.commasterorganicchemistry.com The synthesis of benzylphosphonates often utilizes the Arbuzov reaction, where a trialkyl phosphite (B83602) acts as the nucleophile, attacking a benzyl halide to form the C-P bond. acs.orgvulcanchem.com

The reactivity of phosphonates can be strategically controlled and channeled towards specific synthetic outcomes through the temporary introduction of a silicon-containing group, most notably the trimethylsilyl (B98337) (TMS) group. cancer.govresearchgate.net The use of organosilicon-mediated synthesis provides access to a wide array of novel and diverse functionalized phosphonic acids. researchgate.net

The combination of a phosphonate (B1237965) and a trimethylsilyl group has enabled new applications of classic reactions, including the Michaelis-Arbuzov and Pudovik-Abramov reactions, as well as Peterson-type condensations. researchgate.net The chemical reactivity of the resulting trimethylsilylphosphonates is harnessed for various synthetic purposes, leading to a multitude of functionalized phosphonate derivatives. cancer.gov The specific role played by the trimethylsilyl group dictates the reaction pathway and the final product. cancer.gov For instance, in lithiated allylic phosphonates, the substitution pattern influences the regioselectivity of the initial silylation step and the subsequent reactivity of the silylated carbanion. researchgate.net

Mechanistic Studies of Phosphonate Formation and Transformation

Understanding the mechanisms of how phosphonates are formed and how they subsequently react is crucial for optimizing synthetic protocols and predicting product outcomes.

The formation of the crucial carbon-phosphorus (C-P) bond in phosphonate synthesis is often achieved via the Arbuzov reaction. Mechanistic studies show this reaction can proceed through different nucleophilic substitution pathways. acs.org The first step typically involves a nucleophilic attack by the phosphorus atom of a trialkyl phosphite on an electrophilic alkyl halide. acs.org This can occur via a bimolecular SN2 mechanism. acs.org Alternatively, if the conditions promote the formation of a carbocation from the alkyl halide, the phosphite can attack this intermediate in an SN1-like process. acs.org Both pathways lead to the formation of a phosphonium (B103445) intermediate, which then rearranges to the stable pentavalent phosphonate ester, driven by the formation of the strong phosphoryl (P=O) bond. acs.org

Substitution reactions can also occur directly at the phosphorus center. These reactions are often classified as SN1(P) or SN2(P). The SN1(P) mechanism is dissociative and proceeds through a highly reactive metaphosphate (PO₃⁻) intermediate. researchgate.net The SN2(P) mechanism is an associative, two-step process involving the formation of a pentacoordinate phosphorane intermediate or transition state. researchgate.net Such SN2 reactions at a chiral phosphorus atom often proceed with an inversion of the stereochemical configuration. researchgate.net

Kinetic studies on the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates provide valuable insight into the reactivity of the phosphonate ester moiety. mdpi.comnih.gov This two-step hydrolysis process was monitored to map the reactivity of substrates with different substituents. mdpi.comnih.gov The reaction proceeds via an ester-acid intermediate to ultimately yield the corresponding phosphonic acid. mdpi.com

Research has shown that the electronic nature of substituents on the benzyl ring significantly impacts the reaction rate. Electron-withdrawing groups, such as a fluorine atom, were found to increase the rate of hydrolysis. mdpi.comnih.gov Conversely, electron-releasing groups slow the reaction down. mdpi.comnih.gov Both steps of the hydrolysis were characterized by pseudo-first-order rate constants (k₁ and k₂), with the cleavage of the second P-O-C bond identified as the rate-determining step. mdpi.comnih.gov For example, in the hydrolysis of unsubstituted dimethyl α-hydroxybenzylphosphonate, k₁ and k₂ were found to be 2.64 h⁻¹ and 0.60 h⁻¹, respectively. mdpi.com The presence of a 4-fluoro substituent accelerated the reaction significantly. mdpi.com

Table 1: Kinetic Data for the Acidic Hydrolysis of Substituted Dimethyl α-Hydroxybenzylphosphonates mdpi.com Data adapted from a study on the acidic hydrolysis of various dialkyl α-hydroxybenzylphosphonates. The table shows pseudo-first-order rate constants for the first (k₁) and second (k₂) hydrolysis steps.

| Substituent (at para-position) | k₁ (h⁻¹) | k₂ (h⁻¹) | t_max (min) | t_r (h) |

| H | 2.64 | 0.60 | 44 | 6.5 |

| NO₂ | 10.30 | 1.15 | 22 | 2.5 |

| Cl | 3.55 | 0.70 | 34 | 5.5 |

| F | 3.20 | 0.64 | 34 | 6.0 |

t_max: Time to reach maximum concentration of the intermediate; t_r: Total reaction time for complete hydrolysis.

Stereochemical Considerations in Fluorinated Phosphonate Reactions

The introduction of fluorine into phosphonate molecules can exert significant influence on the stereochemical outcome of their reactions. acs.orgresearchgate.netdntb.gov.ua The development of stereoselective synthetic methods for preparing chiral fluorinated phosphonates is an area of active research, as these compounds are often excellent surrogates for phosphates in biological systems. dntb.gov.ua

For instance, the stereoselective synthesis of fluorine-containing β-aminophosphonates has been achieved through the reduction of β-enaminophosphonates. acs.org The stereochemical course of this reduction can be explained by models such as the Felkin-Anh approach, where a chelating agent like zinc chloride coordinates to the imino group, directing the hydride to attack the double bond from the face opposite the bulky phosphonate group. acs.org

In other work, highly functionalized α-fluoro-β-keto-γ-nitrophosphonates have been prepared with excellent stereochemical control through the Michael addition of α-fluoro-β-ketophosphonates to nitroalkenes, catalyzed by a trifunctional thiourea (B124793) organocatalyst. dntb.gov.ua Similarly, the diastereoselective synthesis of complex molecules like fluorinated piperidine (B6355638) phosphonates and aziridine-2-phosphonates has been reported, with the stereochemical outcome of key steps, such as hydride addition, rationalized using the Houk or Felkin-Anh models. nih.gov These examples underscore the critical role that both the fluorine atom and the phosphonate group play in directing the stereochemistry of reactions.

Structural Analogs and Derivatives of Diethyl 2 Fluorobenzylphosphonate

Synthesis of α-Fluorinated and α,α-Difluorinated Benzylphosphonate Analogs

The synthesis of benzylphosphonates bearing one or two fluorine atoms on the carbon adjacent to the phosphorus atom (the α-carbon) is of significant interest, as this modification can dramatically alter the compound's acidity, stability, and biological interactions.

One common strategy involves the nucleophilic fluorination of α-hydroxybenzylphosphonates . These precursor molecules can be synthesized via the Pudovik reaction between a benzaldehyde (B42025) derivative and a dialkyl phosphite (B83602). nih.gov The resulting α-hydroxybenzylphosphonate can then be treated with a nucleophilic fluorinating agent, such as diethylaminosulfur trifluoride (DAST). This reaction typically proceeds with good yields, converting the hydroxyl group into a fluorine atom. researchgate.net

Another powerful method is electrophilic fluorination . This approach often utilizes a carbanion intermediate that is then attacked by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. For instance, β-ketophosphonates can be fluorinated at the α-position using Selectfluor in the presence of a suitable catalyst. acs.org

The synthesis of α,α-difluorinated analogs is more challenging. However, methods are being developed, often drawing from synthetic strategies used for other classes of compounds. For example, the generation of difluoroenolates from pentafluoro-gem-diols has been used to create α,α-difluoro-β-amino ketones, a methodology that holds potential for adaptation to phosphonate (B1237965) synthesis. nih.gov

An alternative route to α-fluorinated phosphonates is through the Horner-Wadsworth-Emmons reaction, which can be used to create α-fluorovinylphosphonates. researchgate.net Subsequent reduction of the double bond can then yield the desired α-fluorinated phosphonate.

Derivatization of the Phosphonate Moiety: Phosphonic Acid and Other Phosphorus(V) Derivatives

Modification of the diethyl phosphonate ester group is a key strategy for altering the solubility and biological activity of the parent compound. The most common derivatization is the hydrolysis of the phosphonate esters to the corresponding phosphonic acid . This transformation is crucial as the phosphonic acid group is a well-known phosphate (B84403) mimic, which can interact with biological targets such as enzymes. google.com The hydrolysis can typically be achieved under acidic or basic conditions, or through silyl-mediated dealkylation followed by treatment with alcohol.

Phosphonate esters can also be converted into phosphonic acid monoesters . These compounds are intermediates in the synthesis of more complex molecules, including peptidylphosphonates, where a phosphonate linkage replaces a natural peptide bond. This substitution can increase water solubility and enhance resistance to proteases. google.com The synthesis of these monoesters can be achieved by treating a monomethyl alkylphosphoryl chloride with an alcohol. google.com

Further derivatization can lead to other Phosphorus(V) species. For example, the hydroxyl group of α-hydroxyphosphonates can be phosphorylated to create α-phosphooxyphosphonates, introducing a phosphate-like group at the α-position.

Modifications of the Benzyl (B1604629) Moiety: Synthesis of Substituted Fluorobenzylphosphonates

Introducing substituents onto the benzyl ring of fluorobenzylphosphonates allows for the systematic exploration of structure-activity relationships. The most direct method for synthesizing these analogs is to begin with a appropriately substituted benzaldehyde.

The Pudovik reaction is highly versatile in this regard. A wide variety of substituted benzaldehydes can react with dialkyl phosphites in the presence of a base catalyst like triethylamine (B128534) to form the corresponding α-hydroxy-benzylphosphonates. nih.gov These intermediates can then undergo nucleophilic fluorination as described previously to yield the target substituted α-fluorobenzylphosphonates. This approach allows for the incorporation of a broad range of substituents, including alkyl, alkoxy, nitro, and halogen groups, at various positions on the aromatic ring.

Another strategy involves the acylation of the α-hydroxy group of a benzylphosphonate. While not a modification of the ring itself, this derivatization of a benzylic substituent can significantly impact the compound's properties. Acyl chlorides can be used to efficiently acylate the sterically hindered hydroxyl group, often without the need for a catalyst, to produce α-acyloxybenzylphosphonates. nih.gov

The following table showcases examples of substituted α-hydroxy-benzylphosphonates synthesized from various benzaldehydes, which are key precursors for substituted fluorobenzylphosphonates.

| Entry | Aldehyde | R Group | Product | Yield (%) |

| 1 | Benzaldehyde | H | Diethyl α-hydroxy-benzylphosphonate | 92 |

| 2 | 4-Chlorobenzaldehyde | 4-Cl | Diethyl α-hydroxy-(4-chloro-benzyl)phosphonate | 85 |

| 3 | 4-Methylbenzaldehyde | 4-Me | Diethyl α-hydroxy-(4-methyl-benzyl)phosphonate | 90 |

| 4 | 4-Methoxybenzaldehyde | 4-MeO | Diethyl α-hydroxy-(4-methoxy-benzyl)phosphonate | 88 |

| 5 | 2-Nitrobenzaldehyde | 2-NO₂ | Diethyl α-hydroxy-(2-nitro-benzyl)phosphonate | 75 |

Table based on data for the synthesis of precursor α-hydroxy-benzylphosphonates. nih.gov

Diastereoselective and Enantioselective Synthesis of Chiral Fluorinated Phosphonate Derivatives

When the α-carbon of a benzylphosphonate is substituted with fluorine and is attached to a substituted benzyl ring, it becomes a chiral center. The synthesis of single enantiomers or diastereomers is highly desirable, as different stereoisomers can have vastly different biological effects.

Significant advances have been made in the asymmetric synthesis of these chiral molecules. One successful approach is the organocatalyzed Michael addition . For example, racemic α-fluoro-β-ketophosphonates can react with nitroalkenes in the presence of a chiral thiourea (B124793) organocatalyst to produce highly functionalized α-fluoro-β-keto-γ-nitrophosphonates with excellent enantiomeric excess (ee) and high diastereomeric ratios (dr). dntb.gov.ua

Metal-catalyzed enantioselective fluorination is another powerful technique. Chiral metal complexes can be used to catalyze the reaction of β-keto phosphonates with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide. rsc.org This method allows for the direct creation of the chiral C-F bond with high enantioselectivity.

The following table presents results from the enantioselective fluorination of various β-keto phosphonates.

| Substrate (R group) | Yield (%) | ee (%) |

| Phenyl | 70 | 92 |

| 4-Bromophenyl | 65 | 92 |

| 2-Naphthyl | 68 | 94 |

| Methyl | 55 | 80 |

Table data from the catalytic enantioselective fluorination of β-keto phosphonates. rsc.org

Asymmetric hydrogenation of unsaturated phosphonates is also a viable route. For instance, enantioselective hydrogenation of fluorinated hydrazones using a palladium catalyst has been shown to produce chiral fluorinated hydrazines with up to 94% ee, a method that can be adapted for the synthesis of chiral amino phosphonates. nih.gov

Furthermore, diastereoselective approaches often employ chiral auxiliaries. A high-yielding protocol for the synthesis of primary β-fluoroamines with excellent diastereoselectivity (dr >20:1) involves the nucleophilic addition of organometallic reagents to an N-sulfinyl aldimine derived from an α-fluorinated aldehyde. nih.gov This strategy provides a reliable method for controlling the stereochemistry at the newly formed stereocenter relative to the C-F bond.

These diverse synthetic methodologies provide a robust toolbox for accessing a wide array of structurally complex and stereochemically pure fluorinated phosphonate derivatives.

Applications of Diethyl 2 Fluorobenzylphosphonate in Advanced Organic Synthesis

Reagent in Carbon-Carbon Bond Forming Reactions

The phosphonate (B1237965) functional group in diethyl 2-fluorobenzylphosphonate is instrumental in facilitating a variety of carbon-carbon bond-forming reactions. The electron-withdrawing nature of the phosphonate group acidifies the adjacent methylene (B1212753) protons, allowing for the generation of a stabilized carbanion. This nucleophilic species can then participate in a range of transformations, leading to the formation of new carbon-carbon bonds with high efficiency and often with excellent stereocontrol.

Horner-Wadsworth-Emmons Olefination with Benzylphosphonate Esters

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgorganic-chemistry.org This reaction utilizes a phosphonate-stabilized carbanion, which reacts with a carbonyl compound to form an intermediate that subsequently eliminates a dialkyl phosphate (B84403) to yield the desired alkene. wikipedia.orgorganic-chemistry.org The HWE reaction is renowned for its high (E)-stereoselectivity, meaning it predominantly forms the trans-isomer of the double bond. wikipedia.orgnrochemistry.com

In the context of this compound, the generated carbanion can react with a wide array of aldehydes and ketones. The reaction proceeds through a series of steps: deprotonation of the phosphonate to form the carbanion, nucleophilic attack of the carbanion on the carbonyl carbon, formation of a cyclic oxaphosphetane intermediate, and finally, elimination to produce the alkene and a water-soluble phosphate byproduct that is easily removed. wikipedia.orgorganic-chemistry.orgnrochemistry.com The steric and electronic properties of the substituents on both the phosphonate and the carbonyl compound influence the stereochemical outcome of the reaction. wikipedia.org

The use of benzylphosphonate esters, such as this compound, in the HWE reaction provides a route to stilbene (B7821643) derivatives and other substituted alkenes containing a 2-fluorophenyl group. The fluorine atom can significantly influence the biological activity and physicochemical properties of the resulting molecules. tcichemicals.com

Table 1: Key Features of the Horner-Wadsworth-Emmons Reaction

| Feature | Description |

| Reactants | Stabilized phosphonate carbanions and aldehydes or ketones. wikipedia.org |

| Products | Predominantly (E)-alkenes. wikipedia.orgnrochemistry.com |

| Byproduct | Water-soluble dialkyl phosphate. wikipedia.orgorganic-chemistry.org |

| Key Advantage | High (E)-stereoselectivity and ease of byproduct removal. wikipedia.orgorganic-chemistry.org |

Asymmetric Michael Additions Involving Diethyl (cyanofluoromethyl)phosphonate and Related Species

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. rsc.orgrsc.org When a phosphonate-derived carbanion is used as the nucleophile, this is referred to as a phospha-Michael addition. rsc.orgnih.gov The development of asymmetric versions of this reaction, which control the stereochemistry of the newly formed chiral centers, is of great interest for the synthesis of enantiomerically pure compounds. rsc.org

While direct examples involving this compound in asymmetric Michael additions are not extensively detailed in the provided search results, the principles can be understood from related systems. For instance, the asymmetric Michael addition of α-fluoro-α-nitroalkanes to nitroolefins has been developed, yielding products with high stereoselectivity. nih.gov These products can be further transformed into valuable fluorinated amines and tetrahydropyrimidines. nih.gov

The use of chiral catalysts is crucial for achieving high enantioselectivity in these reactions. rsc.org For example, the first catalytic asymmetric 1,4-addition of diethyl phosphonate to acyclic enones was achieved with high yields and excellent enantioselectivities using specific catalysts. rsc.org The nature of the catalyst can significantly influence the selectivity of the reaction. rsc.org

The principles of these reactions can be extended to fluorinated phosphonates like this compound, where the resulting products would contain a fluorine atom at a strategic position, potentially enhancing their biological activity. The development of such asymmetric phospha-Michael additions would provide access to a wide range of chiral, fluorinated organic molecules.

CuI-Catalyzed Cyclopropanation Reactions Utilizing Fluorinated Phosphonate Reagents

Copper(I) iodide (CuI) has emerged as an effective catalyst for the cyclopropanation of alkenes with diazo compounds. msu.runih.govresearchgate.net This methodology is particularly useful for the synthesis of cyclopropanes bearing a phosphonate group. When fluorinated diazophosphonates are employed, this reaction provides a direct route to fluorinated cyclopropylphosphonates, which are valuable building blocks in medicinal and organic chemistry. msu.runih.gov

For example, the CuI-catalyzed reaction of diethyl 1-diazo-2,2,2-trifluoroethylphosphonate with various alkenes affords the corresponding α-(trifluoromethyl)cyclopropylphosphonates in good yields. msu.ru CuI has shown to be a superior catalyst compared to Rh2(OAc)4 in these cyclopropanation reactions. msu.ru The reaction conditions are generally mild, and the catalyst is inexpensive. msu.ru

A synthetic route to diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate, a bench-stable fluorinated carbene precursor, has been developed. nih.govresearchgate.net Its application in CuI-catalyzed cyclopropanation reactions with both aromatic and aliphatic terminal alkenes under mild conditions has been demonstrated, leading to the synthesis of a variety of new cyclopropanes in good to very good yields. nih.govresearchgate.net

The mechanism of the CuI-catalyzed cyclopropanation involves the formation of a copper carbene intermediate from the reaction of CuI with the diazophosphonate. nih.gov This intermediate then reacts with the alkene to form the cyclopropane (B1198618) ring. nih.gov

Building Block for Complex Fluorine-Containing Organic Molecules

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. tcichemicals.com Fluorinated compounds often exhibit increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability. tcichemicals.com Consequently, the development of synthetic methods that allow for the precise installation of fluorine atoms into complex molecular architectures is of paramount importance. nih.gov

This compound serves as a valuable fluorinated building block. tcichemicals.comsigmaaldrich.com The 2-fluorobenzyl moiety can be incorporated into larger molecules through various chemical transformations, including those discussed in the previous section. The presence of the fluorine atom on the aromatic ring can influence the reactivity of the molecule and the properties of the final product.

The use of fluorinated building blocks like this compound offers a strategic advantage in the synthesis of complex fluorine-containing molecules. nih.gov Rather than introducing fluorine at a late stage of a synthesis, which can often be challenging and result in low yields, the building block approach incorporates the fluorine atom from the beginning. This strategy allows for the construction of complex fluorinated molecules with greater efficiency and control. nih.gov

Precursors for Bioactive Molecule Scaffolds

The phosphonate group is a key structural feature in many biologically active molecules. Its ability to mimic the transition state of enzymatic reactions or to act as a stable analogue of a phosphate or carboxylate group has made it a valuable component in drug design. nih.govnih.gov

Design Principles for Phosphate and Carboxylate Mimics (Bioisosteres)

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. The phosphonate group is a well-established bioisostere of the phosphate group. nih.gov The tetrahedral geometry and negative charge of the phosphonate group at physiological pH allow it to mimic the phosphate group in interactions with enzymes and receptors. nih.gov

The replacement of the labile P-O bond in a phosphate with a more stable P-C bond in a phosphonate can lead to compounds with increased metabolic stability. nih.gov Fluorination of the carbon atom adjacent to the phosphorus, as in a difluoromethylphosphonate, can further modulate the electronic properties and acidity of the phosphonate group, making it an even closer mimic of a phosphate. nih.gov

Similarly, the phosphonate group can serve as a bioisostere for a carboxylate group. While structurally different, the phosphonate group can often occupy the same binding pocket as a carboxylate and engage in similar electrostatic interactions.

The use of this compound and related fluorinated phosphonates as precursors allows for the synthesis of molecules that incorporate these bioisosteric groups. The 2-fluorobenzyl moiety can be further functionalized to generate a diverse range of potential drug candidates. The strategic placement of the fluorine atom can also contribute to improved binding affinity and other desirable ADME (absorption, distribution, metabolism, and excretion) properties.

Chemical Synthesis of Enzyme Inhibitor Precursors and Transition State Analogs

Phosphonates are widely recognized in medicinal chemistry as effective mimics of natural phosphate esters. Their inherent stability to enzymatic and chemical hydrolysis makes them ideal candidates for the design of transition state analogs and competitive inhibitors for a variety of enzymes, particularly those involved in phosphate metabolism. The introduction of a fluorine atom, as in this compound, can further modulate the electronic properties and acidity of the phosphonate, potentially enhancing its binding affinity to a target enzyme's active site.

A primary synthetic route for elaborating benzylphosphonates into more complex molecular architectures is the Horner-Wadsworth-Emmons (HWE) reaction . nih.govwikipedia.org This reaction involves the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom (the α-carbon) to form a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone to produce an alkene, typically with a high degree of stereoselectivity for the (E)-isomer. nih.govwikipedia.org

For this compound, the presence of the fluorine atom on the benzene (B151609) ring is not expected to interfere with the fundamental reactivity of the benzylic methylene group in an HWE reaction. The general scheme for such a reaction would be as follows:

General Reaction Scheme for Horner-Wadsworth-Emmons Reaction

| Step | Description | Reactants | Product |

| 1 | Deprotonation | This compound, Strong Base (e.g., NaH, BuLi) | Phosphonate carbanion |

| 2 | Nucleophilic Attack | Phosphonate carbanion, Aldehyde or Ketone (R-CHO or R-CO-R') | Betaine intermediate |

| 3 | Elimination | Betaine intermediate | (E)-Alkene, Diethyl phosphate |

The resulting alkene could serve as a precursor for a variety of enzyme inhibitors. For instance, if the aldehyde substrate contains functionalities that mimic a natural substrate of an enzyme, the resulting fluorinated stilbene-like core could act as a scaffold for a transition state analog.

Potential Application in the Synthesis of Protein Tyrosine Phosphatase (PTP) Inhibitors

A significant area of research where fluorinated phosphonates have been employed is in the development of inhibitors for protein tyrosine phosphatases (PTPs), such as PTP1B, which is a key regulator in insulin (B600854) signaling pathways. nih.govnih.govnih.gov α,α-Difluoro-benzyl phosphonates are well-established as effective phosphotyrosine mimetics. nih.gov While this compound is a mono-fluorinated analog, its derivatives could potentially serve as inhibitors.

The synthesis of such inhibitors would likely involve an HWE reaction between this compound and a suitably functionalized aldehyde to construct a larger molecule that can bind to the active site of the target PTP.

Future Research Directions and Emerging Trends in Diethyl 2 Fluorobenzylphosphonate Chemistry

Development of Novel and More Efficient Synthetic Pathways with Reduced Environmental Impact

The traditional synthesis of phosphonates, often relying on the Michaelis-Arbuzov reaction, is being reimagined through the lens of green chemistry. rsc.orgrsc.orgnih.gov Future research will undoubtedly focus on developing more sustainable methods for the production of Diethyl 2-Fluorobenzylphosphonate. Key areas of exploration include the use of microwave-assisted synthesis and solvent-free reaction conditions. rsc.orgresearchgate.net These techniques have been shown to accelerate reaction times, increase yields, and reduce the generation of hazardous waste in the synthesis of other phosphonates. rsc.orgresearchgate.net

Another promising avenue is the development of catalytic versions of phosphonate (B1237965) synthesis. rsc.org The use of environmentally benign and recyclable catalysts, such as choline (B1196258) hydroxide (B78521) or sodium dodecylphosphonate in micellar media, could significantly reduce the environmental footprint of this compound production. rsc.orgsums.ac.ir The exploration of alcohol-based Michaelis-Arbuzov reactions, which utilize alcohols in place of traditional alkyl halides, also presents a greener alternative. rsc.orgresearchgate.net

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced solvent usage. rsc.orgresearchgate.net |

| Solvent-Free Conditions | Elimination of volatile organic compounds (VOCs), simplified work-up procedures. rsc.orgresearchgate.net |

| Green Catalysis | Use of non-toxic, recyclable catalysts, milder reaction conditions. rsc.org |

| Micellar Catalysis | Reactions in water, enhanced reaction rates, environmentally friendly. sums.ac.ir |

| Alcohol-Based Michaelis-Arbuzov | Avoidance of alkyl halides, utilization of readily available alcohols. rsc.orgresearchgate.net |

Exploration of New Reactivity Modes and Transformations for this compound

The reactivity of this compound is largely centered around the phosphonate moiety. The Pudovik reaction, which involves the addition of the P-H bond of a phosphonate to an imine or carbonyl group, is a cornerstone of phosphonate chemistry. wikipedia.orgorganic-chemistry.orgacs.org Future research will likely explore the application of this compound in catalytic and enantioselective Pudovik reactions to generate chiral α-aminophosphonates, which are valuable in medicinal chemistry. wikipedia.orgorganic-chemistry.orgacs.org

The development of new catalytic systems for the Pudovik reaction, such as those based on tethered bis(8-quinolinato) aluminum complexes, could enable highly efficient and stereocontrolled transformations of this compound. organic-chemistry.orgacs.org Furthermore, the exploration of dual radical/polar Pudovik reactions could open up new avenues for the functionalization of this versatile building block. acs.org

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, and the synthesis of phosphonates is no exception. organic-chemistry.orgmdpi.comlew.ro Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for seamless scale-up. lew.ro The integration of this compound synthesis into flow chemistry platforms could lead to more efficient, reproducible, and safer production processes. organic-chemistry.orgmdpi.com

Automated synthesis is another rapidly advancing area that holds great promise for the future of organophosphorus chemistry. tcu.edunih.gov The development of automated synthesizers for the preparation of phosphonate-containing molecules, including those derived from this compound, could accelerate the discovery of new compounds with desired properties. tcu.edunih.gov The combination of flow chemistry and automated synthesis has the potential to revolutionize the way this compound and its derivatives are produced.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. tandfonline.combohrium.comtandfonline.comresearchgate.net In the context of this compound, DFT calculations can be employed to elucidate reaction mechanisms, predict the stereochemical outcomes of reactions, and guide the design of new synthetic methodologies. tandfonline.combohrium.comtandfonline.comresearchgate.net

For instance, computational modeling can be used to study the transition states of the Michaelis-Arbuzov and Pudovik reactions involving this compound, providing insights into the factors that control reactivity and selectivity. researchgate.netsmolecule.com These theoretical studies can help to rationalize experimental observations and accelerate the development of more efficient and selective synthetic transformations. researchgate.netsmolecule.com The interplay between experimental and computational approaches will be crucial for unlocking the full potential of this versatile fluorinated phosphonate.

Application as Linkers for Metal-Organic Frameworks (MOFs) and Polymeric Materials

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. acs.orgnih.govacs.orgresearchgate.netua.pt Phosphonate-based linkers are attractive for the construction of robust MOFs due to the strong coordination of the phosphonate group to metal centers. nih.gov The presence of a fluorine atom in this compound could impart unique properties to the resulting MOFs, such as enhanced thermal and chemical stability, and modified pore environments. science.gov Future research will likely focus on the synthesis and characterization of novel MOFs incorporating this compound or its derivatives as linkers. acs.orgacs.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.